molecular formula C12H11N5O2S B2495044 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034368-34-6

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide

Cat. No. B2495044
M. Wt: 289.31
InChI Key: XQNHADNORJOEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide" is a synthetic molecule that has garnered interest in the field of medicinal chemistry due to its unique structural features. This interest is largely due to the presence of the [1,2,4]triazolo[4,3-a]pyrazin moiety, which is a common scaffold in compounds exhibiting a wide range of biological activities. The compound's synthesis, structural analysis, and chemical properties are crucial for understanding its potential applications in various fields.

Synthesis Analysis

The synthesis of compounds related to "N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide" involves multi-step chemical reactions, starting from basic heterocyclic scaffolds. For instance, the synthesis of pyrazole and 1,2,4-triazole derivatives is a common approach in creating compounds with significant pharmacological potential, utilizing conditions that favor the formation of these heterocycles and allow for further chemical modifications (Fedotov et al., 2022)).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including NMR, mass spectrometry, FT-IR, and UV-Visible spectroscopy. X-ray crystallography provides detailed insights into the three-dimensional structure, confirming the molecular geometry and enabling the analysis of intermolecular interactions through Hirshfeld surface analysis (Kumara et al., 2018)).

Chemical Reactions and Properties

Compounds with the [1,2,4]triazolo[4,3-a]pyrazin structure can undergo various chemical reactions, including Suzuki cross-coupling reactions, which are pivotal in introducing different substituents to the molecule, thereby altering its chemical properties and potential biological activities. Such modifications play a crucial role in enhancing the molecule's reactivity and interaction with biological targets (Ahmad et al., 2021)).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of compounds like "N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide" are essential for their application in medicinal chemistry. These properties are influenced by the molecular structure and can be tailored through chemical synthesis to meet specific requirements.

Chemical Properties Analysis

The chemical properties, including reactivity, electrophilic and nucleophilic regions, and the ability to form supramolecular structures, are determined by the compound's molecular structure. DFT calculations and solvent effect studies offer insights into these properties, aiding in the optimization of the compound for desired activities (Kumara et al., 2018)).

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor and Antimicrobial Activities

    Compounds with the [1,2,4]triazolo[4,3-a]pyrazine moiety have been synthesized for their potential antitumor and antimicrobial activities. For example, certain synthesized compounds containing the triazolo[4,3-a]pyrimidine and triazolo[4,3-a]pyrazine frameworks showed significant cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), comparable to the standard 5-fluorouracil. This highlights their potential in developing new therapeutic agents with antitumor and antimicrobial properties (Riyadh, 2011).

  • Phosphodiesterase Type 4 Inhibitors

    The pyrazolo[1,5-a]-1,3,5-triazine ring system, closely related to the chemical structure of interest, has been evaluated as a bioisostere for adenine derivatives, leading to the discovery of potent phosphodiesterase type 4 (PDE4) inhibitors. These inhibitors have shown high isoenzyme selectivity and strong inhibitory effects on LPS-induced TNFalpha release from human mononuclear cells, indicating their potential application in treating inflammatory diseases (Raboisson et al., 2003).

  • Cardiovascular Agents

    Derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, structurally analogous to the target compound, have been explored for their coronary vasodilating and antihypertensive activities. Certain compounds in this category demonstrated significant potential as cardiovascular agents, showing more potent coronary vasodilating activity than standard drugs (Sato et al., 1980).

Material Science Applications

  • Fluorescent Dyes

    N-ethoxycarbonylpyrene and perylene thioamides, featuring structures that share common features with the target molecule, have been utilized as building blocks in synthesizing fluorescent dyes. These dyes, incorporating thioimidate and 4-hydroxythiazolyl moieties, displayed fluorescence across a broad spectrum, suggesting applications in materials science for sensors and imaging technologies (Witalewska et al., 2019).

  • Insecticidal Agents

    Novel sulfonamide thiazole derivatives, which share a thematic chemical framework with the compound of interest, have demonstrated significant insecticidal activity against pests like Spodoptera littoralis. This suggests potential applications of related compounds in agricultural science to develop new insecticidal agents (Soliman et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-19-12-10-16-15-9(17(10)4-3-13-12)6-14-11(18)8-2-5-20-7-8/h2-5,7H,6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNHADNORJOEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.